molecular formula C3H5O6P-2 B1226969 Glycerone phosphate(2-)

Glycerone phosphate(2-)

Cat. No.: B1226969
M. Wt: 168.04 g/mol
InChI Key: GNGACRATGGDKBX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerone phosphate(2-) is a dianionic form of glycerone phosphate arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a dihydroxyacetone. It is a conjugate base of a dihydroxyacetone phosphate.

Scientific Research Applications

Role in Plant Immunity

Glycerol-3-phosphate (G3P) is recognized for its critical role in activating systemic immunity in plants. Research has highlighted its function as a mobile inducer of systemic acquired resistance (SAR) in plants, showcasing its importance in broad-spectrum immunity against pathogens. Genetic studies in plants have indicated that mutants deficient in G3P biosynthesis are unable to induce SAR, which can be rescued through exogenous G3P supply. This underscores G3P's significance in plant defense mechanisms against secondary infections (Chanda et al., 2011).

Enhancing Disease Resistance in Crops

Further applications of G3P in scientific research involve its use in agriculture to enhance disease resistance in crops. A study demonstrated that the exogenous application of glycerol, which influences endogenous G3P levels, can activate defense responses in Theobroma cacao, a key crop for chocolate production. This application led to increased G3P levels, enhanced reactive oxygen species production, and upregulated expression of pathogenesis-related genes, contributing to reduced lesion formation by pathogens like Phytophthora capsici (Zhang et al., 2015).

Mitochondrial Function and Metabolic Regulation

G3P is also integral to mitochondrial function, where it is involved in the glycerol phosphate shuttle, facilitating the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) have been discovered, shedding light on the enzyme's physiological role and offering new tools to explore glycerol 3-phosphate metabolism in cellular systems (Orr et al., 2014).

Glycerol Metabolism in Microorganisms

Research into glycerol metabolism, particularly in lactic acid bacteria, has provided insights into the synthesis of glycerophospholipids from G3P. This area of study has broad implications for understanding the metabolic pathways in microorganisms and their applications in biotechnology and food science (Doi, 2019).

Contributions to Systemic Acquired Resistance in Wheat

In the context of wheat, G3P contributes to systemic acquired resistance against pathogens like Puccinia striiformis, further highlighting its role in plant defense and its potential in crop protection strategies (Yang et al., 2013).

Properties

IUPAC Name

(3-hydroxy-2-oxopropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGACRATGGDKBX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)COP(=O)([O-])[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O6P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230956
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-20-3
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycerone phosphate(2-)
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